molecular formula C19H18N2OS B2758786 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine CAS No. 896044-55-6

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine

Cat. No.: B2758786
CAS No.: 896044-55-6
M. Wt: 322.43
InChI Key: YWYHXLXENGMCAP-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine is an organic compound belonging to the pyridazine family This compound is characterized by the presence of a methoxyphenyl group at the 3-position and a 4-methylbenzylthio group at the 6-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be attached through a thiolation reaction, where a thiol group is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The methoxy and methylbenzylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets. The methoxyphenyl and methylbenzylthio groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)oxy)pyridazine
  • 3-(2-Methoxyphenyl)-6-((4-methylphenyl)thio)pyridazine

Uniqueness

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine is unique due to the specific combination of functional groups attached to the pyridazine ring. This combination can result in distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(20-21-19)16-5-3-4-6-18(16)22-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHXLXENGMCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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